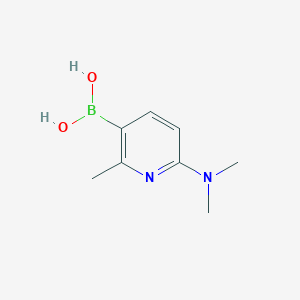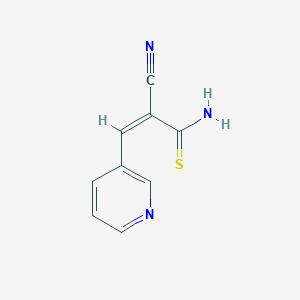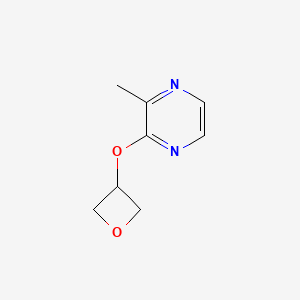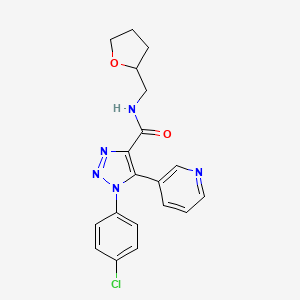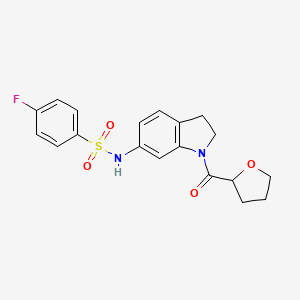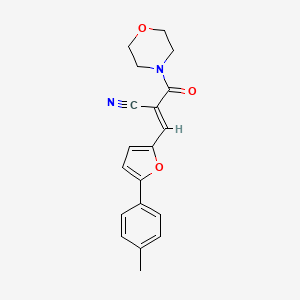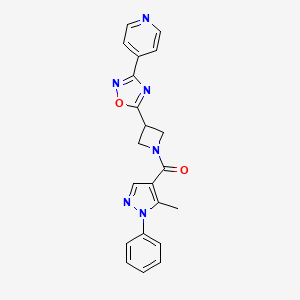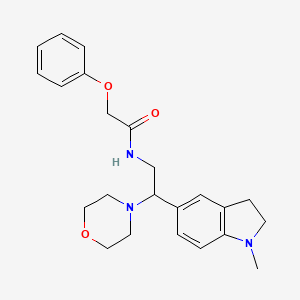
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, lung, colon, and prostate cancer. MI-773 has been found to inhibit the activity of the p53-MDM2 interaction, which is a key pathway that is often deregulated in cancer cells.
Applications De Recherche Scientifique
Synthesis and Chemical Studies
N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide and its derivatives have been explored in various chemical syntheses and studies. For instance, similar compounds have been synthesized and characterized using techniques like X-ray diffraction, IR, NMR, and mass spectrometry. These compounds are often studied for their structural and chemical properties (Bai et al., 2011).
Pharmacological Investigations
There is ongoing research into the pharmacological applications of compounds structurally similar to N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide. Studies have investigated their potential as antimicrobial, anti-inflammatory, and analgesic agents. For example, derivatives have shown promising activity in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Material Science and Corrosion Inhibition
Some derivatives of N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide have been studied for their use in material science, particularly as corrosion inhibitors. These studies have utilized techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to investigate the inhibitive action of these derivatives in protecting materials like steel from corrosion (Yadav et al., 2016).
Antileishmanial and Antifungal Activities
Compounds with structural similarities to N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide have been evaluated for their antileishmanial and antifungal activities. These studies aim to find potential therapeutics for conditions like leishmaniasis and fungal infections, highlighting the broad spectrum of pharmacological applications of these compounds (Ahsan et al., 2016).
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(7-8-21(19)25)22(26-11-13-28-14-12-26)16-24-23(27)17-29-20-5-3-2-4-6-20/h2-8,15,22H,9-14,16-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGPQUSCJBVQBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

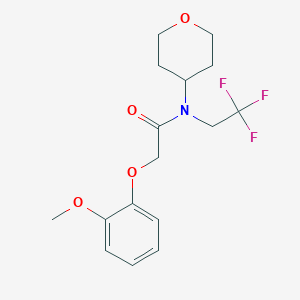

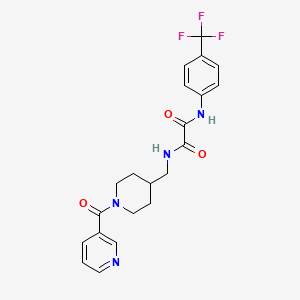
![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)
![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)
